Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-
CAS No.: 920035-49-0
Cat. No.: VC16923346
Molecular Formula: C22H15ClN2O2S
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- - 920035-49-0](/images/structure/VC16923346.png)
Specification
CAS No. | 920035-49-0 |
---|---|
Molecular Formula | C22H15ClN2O2S |
Molecular Weight | 406.9 g/mol |
IUPAC Name | 3-[3-(1,3-benzothiazol-2-ylmethoxy)-5-methylphenoxy]-5-chlorobenzonitrile |
Standard InChI | InChI=1S/C22H15ClN2O2S/c1-14-6-17(26-13-22-25-20-4-2-3-5-21(20)28-22)11-18(7-14)27-19-9-15(12-24)8-16(23)10-19/h2-11H,13H2,1H3 |
Standard InChI Key | ILFXWHOEAWYPPH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C#N)Cl)OCC3=NC4=CC=CC=C4S3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a central benzonitrile scaffold substituted at the 3- and 5-positions. The 3-position hosts a phenoxy group further modified with a 2-benzothiazolylmethoxy moiety and a methyl group at the 5-position of the phenoxy ring. The 5-position of the benzonitrile core is substituted with a chlorine atom. This arrangement creates a conjugated system that enhances electronic delocalization, potentially influencing reactivity and intermolecular interactions .
Key Structural Components:
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Benzonitrile backbone: Provides a rigid aromatic framework with a polar cyano group (-C≡N).
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Phenoxy bridge: Connects the benzothiazole and benzonitrile moieties, introducing steric bulk and rotational flexibility.
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2-Benzothiazolylmethoxy group: A heterocyclic aromatic system containing sulfur and nitrogen, known for its electron-withdrawing properties and bioactivity .
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Chlorine and methyl substituents: Electron-withdrawing (-Cl) and electron-donating (-CH₃) groups modulate electronic effects across the molecule .
Molecular Formula and Weight
Based on structural analogs, the molecular formula is estimated as C₂₁H₁₅ClN₂O₂S, yielding a molecular weight of 406.88 g/mol . Comparative data for related compounds are provided in Table 1.
Table 1: Structural Analog Comparison
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis route for 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chlorobenzonitrile is documented, analogous benzonitriles are typically synthesized via:
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Nucleophilic Aromatic Substitution: Chlorine or methoxy groups are introduced using electrophilic agents (e.g., Cl₂, SOCl₂) under controlled conditions .
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Etherification: Phenolic hydroxyl groups react with alkyl halides or Mitsunobu reagents to form ether linkages, as seen in the attachment of the benzothiazole moiety .
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Cyanation: Aryl halides are converted to nitriles using metal cyanides (e.g., CuCN) or palladium-catalyzed cyanation .
Reactivity Profile
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Nitrile Group: Participates in hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions.
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Benzothiazole Ring: Prone to electrophilic substitution at the 2-position due to electron-deficient character .
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Chlorine Substituent: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be lipophilic due to aromatic and heterocyclic components, with limited water solubility (<1 mg/mL). Miscible with polar aprotic solvents (e.g., DMF, DMSO) .
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Stability: The nitrile group may hydrolyze under strongly acidic or basic conditions, while the benzothiazole ring is susceptible to oxidative degradation .
Spectroscopic Data
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IR Spectroscopy: Characteristic peaks for -C≡N (~2240 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
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NMR:
Industrial and Research Applications
Agrochemical Development
Chlorinated benzonitriles serve as intermediates in herbicide synthesis. The methyl and benzothiazole groups could enhance soil persistence and target specificity .
Materials Science
Conjugated systems in such molecules are explored for organic semiconductors and light-emitting diodes (OLEDs), where electron-withdrawing groups improve charge transport .
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